molecular formula C14H19FO B7995425 3-(5-Fluoro-2-iso-pentoxyphenyl)-1-propene

3-(5-Fluoro-2-iso-pentoxyphenyl)-1-propene

Cat. No.: B7995425
M. Wt: 222.30 g/mol
InChI Key: ATEMTFOAPUDDMG-UHFFFAOYSA-N
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Description

3-(5-Fluoro-2-iso-pentoxyphenyl)-1-propene is an organic compound characterized by the presence of a fluorine atom, an iso-pentoxy group, and a propene moiety attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Fluoro-2-iso-pentoxyphenyl)-1-propene typically involves the following steps:

    Starting Materials: The synthesis begins with 5-fluoro-2-iso-pentoxyphenol.

    Alkylation: The phenol undergoes alkylation with an appropriate alkyl halide to introduce the propene group.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-(5-Fluoro-2-iso-pentoxyphenyl)-1-propene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.

    Reduction: Reduction reactions can convert the propene moiety to an alkane.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used.

Major Products

    Oxidation: Epoxides, ketones.

    Reduction: Alkanes.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

3-(5-Fluoro-2-iso-pentoxyphenyl)-1-propene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-(5-Fluoro-2-iso-pentoxyphenyl)-1-propene involves its interaction with specific molecular targets. The fluorine atom and iso-pentoxy group play crucial roles in modulating the compound’s reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoro-2-iso-pentoxyphenyl methyl sulfide
  • 1-(5-Fluoro-2-iso-pentoxyphenyl)ethanol

Uniqueness

3-(5-Fluoro-2-iso-pentoxyphenyl)-1-propene is unique due to its specific structural features, such as the presence of both a fluorine atom and an iso-pentoxy group on the phenyl ring, combined with a propene moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-fluoro-1-(3-methylbutoxy)-2-prop-2-enylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FO/c1-4-5-12-10-13(15)6-7-14(12)16-9-8-11(2)3/h4,6-7,10-11H,1,5,8-9H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATEMTFOAPUDDMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=C(C=C(C=C1)F)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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